molecular formula C20H19ClN4OS B286849 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether

Cat. No. B286849
M. Wt: 398.9 g/mol
InChI Key: ZXLCXXMOMDYHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether, also known as Compound A, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cancer, and neuronal cell death.
Biochemical and Physiological Effects:
4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection against oxidative stress-induced neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A in lab experiments is its potential as a multi-functional agent, with anti-inflammatory, anti-cancer, and neuroprotective properties. However, a limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

For research on 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A may increase its accessibility for research purposes.
In conclusion, 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A is a chemical compound with potential in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research into its mechanism of action and potential therapeutic applications may lead to the development of new treatments for various diseases.

Synthesis Methods

4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride to form 4-chlorophenyl 4-chlorobenzoate. The second step involves the reaction of 4-chlorophenyl 4-chlorobenzoate with 4-methyl-3-nitrophenyl hydrazine to form 4-chlorophenyl 1-(4-methyl-3-nitrophenyl)hydrazinecarboxylate. The third step involves the reaction of 4-chlorophenyl 1-(4-methyl-3-nitrophenyl)hydrazinecarboxylate with thiosemicarbazide to form 4-chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether.

Scientific Research Applications

4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A has shown potential in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. In one study, 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated microglia cells. In another study, 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A was found to induce apoptosis in cancer cells. In a third study, 4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether A was found to protect against oxidative stress-induced neuronal cell death.

properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

6-[2-(4-chlorophenoxy)propan-2-yl]-3-(3,5-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19ClN4OS/c1-12-9-13(2)11-14(10-12)17-22-23-19-25(17)24-18(27-19)20(3,4)26-16-7-5-15(21)6-8-16/h5-11H,1-4H3

InChI Key

ZXLCXXMOMDYHMU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)(C)OC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)(C)OC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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